molecular formula C10H12N2S B1277452 3-(1,3-Benzothiazol-2-yl)propan-1-amine CAS No. 51124-73-3

3-(1,3-Benzothiazol-2-yl)propan-1-amine

Cat. No. B1277452
CAS RN: 51124-73-3
M. Wt: 192.28 g/mol
InChI Key: DJRGJNBEQJJKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-(1,3-Benzothiazol-2-yl)propan-1-amine, is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine is performed by condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . Another example is the preparation of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, which can be synthesized by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile or by treating 2-bromoacetylbenzothiazole with potassium cyanide .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and diverse. The crystal structure of one such derivative, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a small dihedral angle between them, and the piperidin ring adopts a chair conformation .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile can react with heterocyclic diazonium salts to form hydrazones, which can undergo intramolecular cyclization to yield different heterocyclic compounds . Additionally, the reaction of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with diazotized aromatic amines can produce arylhydrazones, which can further react to form pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be characterized using various analytical techniques. For instance, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . The complexes formed with benzothiazol-2-yl-(4-chloro-benzylidene)-amine and metal ions like Co(II), Ni(II), Cu(II), and Zn(II) were characterized using spectroscopic methods, magnetic susceptibility, and conductivity measurements, suggesting an octahedral structure for these complexes .

Scientific Research Applications

  • Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones, have been synthesized as potential antibacterial agents .
    • Methods : A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .
    • Results : The antimicrobial assay data show that the synthesized compounds manifest profound antimicrobial activity .
  • Anti-tubercular Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity studied .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
    • Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
  • Inhibition of Ubiquitin Ligase

    • Field : Biochemistry
    • Application : N-benzothiazol-2-yl-amides have been shown to inhibit ubiquitin ligase .
    • Methods & Results : Specific methods and results are not provided in the source, but this application could be significant in the study of protein degradation and other cellular processes .
  • Adenosine A2A Receptor Modulators

    • Field : Neuropharmacology
    • Application : Certain benzothiazole derivatives have been identified as modulators of the adenosine A2A receptor .
    • Methods & Results : Specific methods and results are not provided in the source, but this application could be significant in the development of treatments for neurological disorders .
  • Antileishmanial Activity

    • Field : Medicinal Chemistry
    • Application : Benzothiazoles have been studied for their antileishmanial activity .
    • Methods & Results : Specific methods and results are not provided in the source, but this application could be significant in the development of treatments for leishmaniasis .
  • Anti-Tubercular Compounds
    • Field : Medicinal Chemistry
    • Application : Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity studied .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
    • Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRGJNBEQJJKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429313
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)propan-1-amine

CAS RN

51124-73-3
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.